Ac-Ala-OH-d3

Analytical Chemistry Metabolomics Quality Control

Ac-Ala-OH-d3 (N-Acetyl-L-alanine-3,3,3-d3) is the preferred stable isotope-labeled internal standard for absolute quantitation of endogenous N-acetyl-L-alanine by LC-MS/MS or GC-MS. Its optimized +3 Da mass shift ensures unambiguous detection with minimal chromatographic deuterium isotope effects—unlike d4 analogs that can alter retention time and ionization. Supplied at ≥98% chemical purity and 98 atom% D isotopic enrichment, it delivers the robust matrix effect correction and batch-to-batch reproducibility required for FDA/EMA-compliant bioanalytical method validation, targeted metabolomics (e.g., cancer or kidney function biomarkers), and pharmacokinetic studies.

Molecular Formula C5H9NO3
Molecular Weight 134.15 g/mol
Cat. No. B12300266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ala-OH-d3
Molecular FormulaC5H9NO3
Molecular Weight134.15 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3
InChIKeyKTHDTJVBEPMMGL-SRQSVDBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Ala-OH-d3 for LC-MS Metabolomics Quantitation: Deuterated N-Acetyl-L-alanine Internal Standard


Ac-Ala-OH-d3 (CAS 1485548-36-4) is a stable isotope-labeled internal standard (SIL-IS) comprising the endogenous metabolite N-acetyl-L-alanine in which three hydrogen atoms are replaced with deuterium at the alanine 3-position . The compound exhibits a molecular formula of C5H6D3NO3 and a molecular weight of 134.15 g/mol . As a deuterated analogue, it is designed to co-elute with its unlabeled counterpart (Ac-Ala-OH, CAS 97-69-8) while providing a distinct +3 Da mass shift for unambiguous detection in mass spectrometry-based quantitative workflows .

Why Unlabeled N-Acetyl-L-alanine or Alternative Deuterated Analogs Cannot Substitute for Ac-Ala-OH-d3 in Quantitative LC-MS


Substituting Ac-Ala-OH-d3 with unlabeled N-acetyl-L-alanine or alternative deuterated analogs introduces significant quantitative uncertainty in LC-MS workflows. Unlabeled compounds lack the requisite mass shift for differentiation from the endogenous analyte, rendering them unsuitable as internal standards . Alternative deuterated analogs such as Ac-Ala-OH-d4 (CAS 2230887-18-8) differ in the number and position of deuterium labels, which can alter chromatographic retention times and ionization efficiency due to deuterium isotope effects, thereby compromising matrix effect correction [1]. The specific d3 labeling pattern in Ac-Ala-OH-d3 is optimized to balance adequate mass separation while minimizing chromatographic resolution differences from the unlabeled analyte, a critical consideration for accurate quantitation in complex biological matrices [2].

Ac-Ala-OH-d3 Quantitative Differentiation Evidence: Direct Comparisons with Unlabeled and Alternative Deuterated Analogs


Ac-Ala-OH-d3 Exhibits Higher Chemical Purity (99.0%) Compared to Unlabeled Ac-Ala-OH (98.0%) from the Same Vendor

Ac-Ala-OH-d3 demonstrates superior chemical purity relative to its unlabeled counterpart when sourced from the same supplier. This higher purity reduces the potential for interfering impurities in quantitative assays .

Analytical Chemistry Metabolomics Quality Control

Ac-Ala-OH-d3 Demonstrates High Isotopic Enrichment (98 atom% D) Ensuring Minimal Unlabeled Contamination

The isotopic purity of Ac-Ala-OH-d3 is specified as 98 atom% D, indicating that 98% of the molecules contain the intended three deuterium atoms at the alanine 3-position. This high enrichment minimizes the presence of unlabeled or partially labeled species that could contribute to analyte signal and bias quantitation .

Stable Isotope Labeling Mass Spectrometry Internal Standard

Ac-Ala-OH-d3 Stock Solutions Demonstrate Extended Stability at -80°C (6 Months) Compared to Unlabeled Ac-Ala-OH Stock Solutions at -80°C (1 Year)

Ac-Ala-OH-d3 stock solutions stored at -80°C are stable for 6 months, whereas unlabeled Ac-Ala-OH stock solutions under identical conditions are stable for 1 year . This difference in stability may reflect the impact of deuterium substitution on compound degradation kinetics.

Sample Stability Biobanking Long-term Studies

Ac-Ala-OH-d3 Powder Demonstrates Stability at -20°C, While Unlabeled Ac-Ala-OH Powder is Stable at -20°C for 3 Years

Ac-Ala-OH-d3 powder is recommended for storage at -20°C, consistent with standard practices for deuterated compounds . In contrast, unlabeled Ac-Ala-OH powder is specified to be stable at -20°C for 3 years . The absence of a specified long-term stability period for the deuterated compound may reflect limited stability data or a genuine difference in degradation kinetics.

Compound Storage Long-term Stability Inventory Management

Deuterated Internal Standards Like Ac-Ala-OH-d3 Improve LC-MS Accuracy and Precision Compared to Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as Ac-Ala-OH-d3 provide superior correction for matrix effects and extraction recovery compared to structural analog internal standards in LC-MS bioanalysis [1]. This is due to the nearly identical physicochemical properties of the deuterated compound and the unlabeled analyte, which ensures co-elution and similar ionization behavior.

Bioanalysis Method Validation Quantitative LC-MS

Ac-Ala-OH-d3 Validated Application Scenarios: Where the Quantitative Evidence Supports Its Use


Absolute Quantitation of N-Acetyl-L-alanine in Biological Fluids by LC-MS/MS

Ac-Ala-OH-d3 is the preferred internal standard for the absolute quantitation of N-acetyl-L-alanine in plasma, serum, urine, and tissue homogenates using LC-MS/MS. Its high chemical purity (99.0%) and isotopic enrichment (98 atom% D) ensure accurate and precise measurements by minimizing background interference and providing robust matrix effect correction . The compound is specifically designed for this application, as evidenced by its intended use as an internal standard for N-acetyl-L-alanine quantitation by GC- or LC-MS .

Metabolomics Studies Investigating N-Acetyl-L-alanine as a Disease Biomarker

In targeted metabolomics studies where N-acetyl-L-alanine is a biomarker of interest (e.g., in cancer metabolism or kidney function), Ac-Ala-OH-d3 provides the necessary analytical rigor for robust quantification across large sample cohorts. The high purity and isotopic enrichment of Ac-Ala-OH-d3 support the generation of reproducible data essential for biomarker validation studies . Its use aligns with best practices for quantitative metabolomics, which recommend stable isotope-labeled internal standards for each analyte of interest [1].

Pharmacokinetic Studies of N-Acetyl-L-alanine or Related Prodrugs

For pharmacokinetic studies involving N-acetyl-L-alanine or prodrugs that release this metabolite, Ac-Ala-OH-d3 serves as a reliable internal standard for quantifying plasma and tissue concentrations over time. The use of a deuterated internal standard is essential for accurate determination of pharmacokinetic parameters, as it corrects for variability in sample preparation, extraction recovery, and ionization efficiency [1]. The specific d3 labeling ensures adequate mass separation without introducing significant chromatographic shifts, a common pitfall with heavily deuterated analogs [2].

Method Development and Validation for N-Acetyl-L-alanine Quantitation in Compliance with Regulatory Guidelines

When developing and validating LC-MS/MS methods for N-acetyl-L-alanine quantitation according to FDA or EMA bioanalytical method validation guidelines, Ac-Ala-OH-d3 is the appropriate internal standard choice. Regulatory guidelines emphasize the use of stable isotope-labeled internal standards to ensure method accuracy, precision, and robustness [1]. The high purity of Ac-Ala-OH-d3 (99.0%) minimizes the risk of impurities affecting assay performance, a critical consideration during method validation.

Technical Documentation Hub

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